ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE
Overview
Description
ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thienothiopyran ring, which is a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
The synthesis of ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thienothiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and oxygen atoms.
Introduction of the ethyl ester group: This step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Attachment of the 4-methoxy-4-oxobutanamido group: This can be accomplished through an amide coupling reaction using a suitable amine and a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and the development of new drugs.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the treatment of diseases where sulfur-containing heterocycles have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
ETHYL 2-(4-METHOXY-4-OXOBUTANAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]THIOPYRAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thienopyridines: These compounds also contain a fused ring system with sulfur and nitrogen atoms. They are known for their bioactivity and are used in various pharmaceutical applications.
Thienothiophenes: These compounds have a similar structure but with different substituents. They are used in the development of organic electronic materials.
Thiopyrans: These compounds contain a sulfur atom in a six-membered ring and are used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-5-23-16(21)14-10-8-17(2,3)24-9-11(10)25-15(14)18-12(19)6-7-13(20)22-4/h5-9H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJWNFHBHWJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2)(C)C)NC(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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